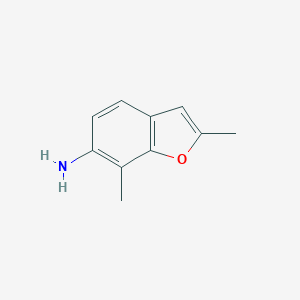

Methyl 1-acetamido-3-cyclohexene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Methyl 1-acetamido-3-cyclohexene-1-carboxylate has been reported in several studies. For instance, Watanabe et al. (1988) described the synthesis of a related compound, 1-(Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-amino-thiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride, starting from [1-14C]cyclohexanol (Watanabe, Tada, Imanishi, & Yamaoka, 1988).

Molecular Structure Analysis

The molecular structure of related compounds, such as Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, has been investigated, revealing insights into the structure and conformation of these molecules. For example, Sirat, Thomas, and Tyrrell (1979) reported on the preparation and various reactions of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, offering details on its molecular structure (Sirat, Thomas, & Tyrrell, 1979).

Chemical Reactions and Properties

Several studies have explored the chemical reactions and properties of compounds similar to Methyl 1-acetamido-3-cyclohexene-1-carboxylate. Bellucci, Marioni, and Marsili (1972) investigated the bromination and epoxydation of related compounds, providing insights into their chemical behavior (Bellucci, Marioni, & Marsili, 1972).

Physical Properties Analysis

The physical properties of Methyl 1-acetamido-3-cyclohexene-1-carboxylate and related compounds have been a topic of interest. Studies like those conducted by Bourke and Collins (1996) on the synthesis and reactions of related compounds offer valuable information on their physical characteristics (Bourke & Collins, 1996).

Chemical Properties Analysis

The chemical properties of these compounds are crucial for understanding their potential applications and behavior in different environments. Research by Avenoza, Cativiela, Fernández-Recio, and Peregrina (1999) on the synthesis of related amino acids provides insights into the chemical properties of these types of compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).

科学的研究の応用

Application 1: Enantioselective Synthesis

- Scientific Field: Biochemistry and Molecular Biology .

- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used as a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, which is a precursor for Edoxaban, is of great significance .

- Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .

- Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .

Application 2: Diastereoselective Synthesis

- Scientific Field: Organic Chemistry .

- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” was used in diastereoselective synthesis .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application 3: Oxidative Cycloaddition

- Scientific Field: Organic Chemistry .

- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used in the ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1, 3-dicarbonyls to conjugated compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: This process leads to the efficient synthesis of dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, dihydrofurophenalenones, and furonaphthoquinone natural products .

Application 4: Asymmetric Hydrolysis

- Scientific Field: Biochemistry and Molecular Biology .

- Summary of the Application: “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” is used in the asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

- Methods of Application or Experimental Procedures: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design . A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .

- Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9% . Moreover, the reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .

Safety And Hazards

The safety data sheet for “Methyl 1-acetamido-3-cyclohexene-1-carboxylate” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 1-acetamidocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQIMOXBRPJLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCC=CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-acetamido-3-cyclohexene-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)